Microtubule inhibitor 7
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H19FN2O5 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(3Z,6Z)-3-[[3-(4-fluorobenzoyl)phenyl]methylidene]-6-[[5-(methoxymethyl)furan-2-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C25H19FN2O5/c1-32-14-20-10-9-19(33-20)13-22-25(31)27-21(24(30)28-22)12-15-3-2-4-17(11-15)23(29)16-5-7-18(26)8-6-16/h2-13H,14H2,1H3,(H,27,31)(H,28,30)/b21-12-,22-13- |
InChI Key |
XOIXHBHDGPMJTM-HDSGJDLKSA-N |
Isomeric SMILES |
COCC1=CC=C(O1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |
Canonical SMILES |
COCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
Molecular Mechanisms of Microtubule Inhibition
Direct Tubulin Binding and Interaction Sites
The primary mechanism of Microtubule inhibitor 7 involves binding to specific sites on the αβ-tubulin heterodimer, the building block of microtubules. The location of this binding is critical to its function as a microtubule-destabilizing agent.
Research demonstrates that this compound specifically binds to the colchicine-binding site on β-tubulin. researchgate.net This site is located at the interface between the α- and β-tubulin subunits. nih.govmdpi.com The binding of an inhibitor to this pocket induces a conformational change in the tubulin dimer, making it unable to polymerize into microtubules. nih.gov
Studies involving competitive binding assays show that this compound competes with radiolabeled colchicine (B1669291) for binding to tubulin. In one study, "Compound 7" was found to strongly bind to the colchicine-binding domain of tubulin, exhibiting a dose-dependent inhibition of tubulin polymerization. researchgate.net The half-maximal inhibitory concentration (IC50) for this binding was determined to be 5.15 μM, which is comparable to that of another known colchicine-site inhibitor, Combretastatin A-4 (CA-4), which had an IC50 of 4.96 μM in the same study. researchgate.net This direct interaction with a well-characterized inhibitory site confirms its classification as a colchicine-binding site inhibitor (CBSI). nih.govnih.gov CBSIs are known to inhibit tubulin assembly, leading to the suppression of microtubule formation and subsequent cell cycle arrest. nih.govnih.gov
Table 1: Comparative Tubulin Binding Affinity
| Compound | Target Site | IC50 (μM) |
|---|---|---|
| This compound | Colchicine | 5.15 researchgate.net |
This table presents the half-maximal inhibitory concentration (IC50) values for the binding of this compound and a reference compound to the colchicine site on tubulin.
The Vinca (B1221190) alkaloid binding site is another distinct pocket on β-tubulin that, when occupied, leads to microtubule destabilization. aacrjournals.orgnih.gov Agents like vinblastine and vincristine (B1662923) bind to this site, which is located at the interface between two tubulin heterodimers, preventing their self-association and leading to the disassembly of microtubules. nih.govyoutube.com Unlike colchicine-site binders which interact with soluble tubulin dimers that can then be incorporated into the microtubule, Vinca alkaloids tend to bind with high affinity to tubulin molecules at the tips of microtubules. nih.govnih.gov Given the specific and competitive binding of this compound to the colchicine site, it does not act upon the Vinca alkaloid-binding site. researchgate.net
In contrast to the colchicine and Vinca alkaloid sites, the taxane-binding site is located on the interior surface of the microtubule. nih.govnih.gov Ligands that bind here, such as paclitaxel (B517696) and docetaxel, are microtubule-stabilizing agents. onclive.com They promote the assembly of tubulin into microtubules and prevent their depolymerization, which also leads to mitotic arrest. onclive.comabcam.cn Since this compound functions as a microtubule destabilizer by inhibiting polymerization, its mechanism is fundamentally different from that of taxane-site binders. researchgate.netnih.gov Experimental controls using paclitaxel have confirmed that this compound does not share this binding site or mechanism of action. researchgate.net
The field of microtubule-targeting agents continues to evolve with the discovery of new binding sites beyond the three classical ones. For instance, crystallographic studies have revealed distinct sites for compounds like maytansine, laulimalide, and peloruside A. mdpi.comnih.govpnas.org More recently, novel sites for agents such as gatorbulin have also been identified. researchgate.net These discoveries provide new opportunities for designing potent tubulin modulators. pnas.org this compound, however, binds to the well-established colchicine site and is not characterized as an agent that targets a novel tubulin-binding site. researchgate.net
Modulation of Tubulin Polymerization Dynamics
The binding of this compound to tubulin directly translates into a disruption of the delicate balance between microtubule growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability.
This compound functions as a potent inhibitor of microtubule assembly. researchgate.netnih.gov By binding to the colchicine site on tubulin dimers, it prevents them from adopting the straight conformation necessary for incorporation into a growing microtubule protofilament. nih.gov This interference with the polymerization process leads to a net decrease in the cellular microtubule polymer mass.
In vitro tubulin polymerization assays have provided direct evidence of this inhibitory effect. The presence of this compound significantly reduces the extent of tubulin polymerization in a concentration-dependent manner. researchgate.net This disruption of tubulin dynamics ultimately leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. researchgate.netnih.gov This mechanism, the direct binding to tubulin dimers to interfere with microtubule polymerization, is a hallmark of microtubule-destabilizing agents. nih.govnih.govroyalsocietypublishing.org
Table 2: Summary of Mechanistic Effects
| Mechanism | Effect of this compound |
|---|---|
| Tubulin Binding | Binds directly to the colchicine site on β-tubulin. researchgate.net |
| Polymerization | Inhibits the assembly of tubulin dimers into microtubules. researchgate.netnih.gov |
| Microtubule Dynamics | Destabilizes microtubules, shifting the equilibrium toward depolymerization. researchgate.net |
| Cell Cycle | Induces mitotic arrest. researchgate.netnih.gov |
This table summarizes the key molecular effects of this compound on tubulin and microtubule dynamics.
Promotion of Microtubule Disassembly/Depolymerization
Microtubule-destabilizing agents actively promote the disassembly or depolymerization of microtubules. tubintrain.eu These compounds typically bind to tubulin subunits, the building blocks of microtubules. nih.gov This binding can prevent the tubulin dimers from polymerizing into microtubules, effectively shifting the equilibrium towards disassembly. tubintrain.eu Agents like vinca alkaloids, for example, can bind to the β-tubulin subunit at what is known as the vinca-binding domain. youtube.com This interaction interferes with the assembly of tubulin into microtubules and disrupts the stability of existing ones, leading to their breakdown. youtube.com Some kinase inhibitors have also been found to possess the unexpected secondary effect of depolymerizing microtubules by directly binding to tubulin. nih.govresearchgate.net This action leads to shorter, less organized microtubule structures within the cell. youtube.com
Suppression of Microtubule Dynamic Instability
Microtubule dynamic instability is the process by which microtubules switch between phases of growth (polymerization) and shortening (depolymerization). wikipedia.orgaps.org This dynamic nature is characterized by several key parameters: the rates of growth and shortening, and the frequencies of "catastrophe" (the switch from growth to shortening) and "rescue" (the switch from shortening to growth). wikipedia.orgnih.gov
Many microtubule inhibitors, even at low concentrations, exert their primary effect by suppressing these dynamics rather than causing a net change in the total amount of polymerized microtubules. tubintrain.eunih.gov By binding to tubulin, these agents can dampen the dynamic behavior essential for microtubule function. nih.gov For instance, the binding of just a few molecules of an inhibitor like vinblastine to the plus end of a microtubule is sufficient to significantly reduce both treadmilling and dynamic instability without causing wholesale depolymerization. nih.gov This suppression of dynamics prevents the mitotic spindle from assembling and functioning correctly. nih.gov
Table 1: General Effects of Destabilizing Agents on Microtubule Dynamic Instability
| Parameter | Effect of Destabilizing Agent |
|---|---|
| Growth Rate | Decreased |
| Shortening Rate | Increased |
| Catastrophe Frequency | Increased |
| Rescue Frequency | Decreased |
This is an interactive table. The data represents generalized findings for microtubule-destabilizing agents.
Effects on Microtubule Structural Organization
The disruption of microtubule dynamics has profound consequences for the large-scale microtubule structures within the cell, particularly the mitotic spindle and the interphase network.
Disruption of Mitotic Spindle Formation and Function
The mitotic spindle is a highly dynamic structure composed of microtubules, essential for segregating chromosomes during cell division. wikipedia.orgroyalsocietypublishing.org Its proper function relies on the rapid growth and shortening of microtubules to capture chromosomes at their kinetochores and align them at the metaphase plate. wikipedia.orgbiorxiv.org
Microtubule inhibitors prevent the normal formation and function of the mitotic spindle. youtube.comroyalsocietypublishing.org By either promoting depolymerization or suppressing dynamics, these agents disrupt the delicate balance required for spindle assembly. youtube.comnih.gov This interference can lead to a variety of defects, including the formation of aberrant or multipolar spindles, misaligned chromosomes, and an inability to generate the tension required for mitotic progression. biorxiv.org The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which can ultimately lead to cell death. nih.gov
Alteration of Interphase Microtubule Networks
During interphase (the non-dividing phase of the cell cycle), microtubules form a network that extends throughout the cytoplasm, playing key roles in maintaining cell shape, intracellular transport, and cell motility. royalsocietypublishing.orgresearchgate.net Compared to the highly dynamic microtubules of the mitotic spindle, interphase microtubules are relatively more stable. royalsocietypublishing.org
Microtubule-destabilizing agents also disrupt this interphase network. Treatment with these compounds can lead to a significant loss of the organized microtubule arrays. nih.gov The network can appear fragmented or completely disassembled, with a visible decrease in the density of microtubule filaments. This disruption impairs microtubule-dependent processes such as vesicle and organelle transport. nih.gov The collapse of the interphase cytoskeleton can also contribute to changes in cell shape and adhesion.
Cellular and Subcellular Responses to Microtubule Inhibition
Cell Cycle Perturbation and Arrest
The most immediate and well-documented consequence of inhibiting microtubule function is the disruption of the cell cycle. By preventing the proper assembly of the mitotic spindle, microtubule inhibitors activate cellular checkpoints designed to ensure the fidelity of chromosome segregation.
Microtubule inhibitor 7 has been demonstrated to be a potent inducer of cell cycle arrest at the G2/M phase. nih.gov This arrest is a direct result of the cell's inability to form a functional mitotic spindle, a prerequisite for entry into and progression through mitosis. acs.org The arrest prevents cells from proceeding to anaphase, effectively halting cell division. acs.org
Research on a specific acylhydrazone-bridge analogue of CA-4, identified as compound 7, has elucidated the molecular changes accompanying this G2/M arrest. In A549 lung cancer cells, treatment with this compound leads to significant alterations in the expression levels of key G2/M-related proteins. nih.gov Specifically, the expression of Cyclin B1 and Cdc25c is altered, which in turn affects the activity of the Cdc2 kinase (also known as CDK1), a master regulator of the G2 to M transition. nih.gov Concurrently, an increase in the expression of the cyclin-dependent kinase inhibitor p21 is observed, further contributing to the cell cycle blockade. nih.gov
| Protein | Function | Observed Change upon Treatment | Reference |
|---|---|---|---|
| Cyclin B1 | Regulatory subunit of the M-phase promoting factor (MPF) | Expression altered | nih.gov |
| Cdc25c | Phosphatase that activates the Cyclin B1/Cdc2 complex | Expression altered | nih.gov |
| Cdc2 (CDK1) | Catalytic subunit of MPF, drives entry into mitosis | Expression altered | nih.gov |
| p21 | Cyclin-dependent kinase inhibitor | Expression increased | nih.gov |
The arrest in mitosis induced by microtubule-destabilizing agents is mediated by the Spindle Assembly Checkpoint (SAC). researchgate.netnih.gov The SAC is a critical surveillance mechanism that monitors the attachment of microtubules to the kinetochores of chromosomes. researchgate.net When kinetochores are unattached or improperly attached to the mitotic spindle, the SAC is activated, generating an inhibitory signal that prevents the anaphase-promoting complex/cyclosome (APC/C) from initiating sister chromatid separation. researchgate.netresearchgate.net By inhibiting tubulin polymerization, this compound prevents the formation of these crucial attachments, thus leading to a sustained activation of the SAC and a prolonged mitotic arrest. nih.govresearchgate.netnih.gov
Induction of Programmed Cell Death
Prolonged mitotic arrest resulting from SAC activation is unsustainable for the cell and ultimately triggers programmed cell death pathways. This ensures the elimination of cells that are unable to complete mitosis correctly, preventing genomic instability.
This compound is a potent inducer of apoptosis. nih.gov The apoptotic cascade is initiated primarily through the intrinsic, or mitochondrial, pathway. Cellular studies have revealed that treatment with compound 7 leads to a collapse of the mitochondrial membrane potential (ΔΨm). nih.govplos.org This event is a critical step in the intrinsic apoptotic pathway, as it precedes the release of pro-apoptotic factors from the mitochondria into the cytosol.
The process is tightly regulated by the Bcl-2 family of proteins. Treatment with this compound results in an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance in favor of apoptosis. nih.govresearchgate.net The subsequent release of mitochondrial factors activates a cascade of cysteine-aspartic proteases known as caspases. Evidence shows activation of the initiator caspase-9 and the executioner caspase-3 following treatment with compounds of this class. researchgate.netresearchgate.netresearchgate.net Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis. nih.gov
| Protein/Event | Role in Apoptosis | Observed Change upon Treatment | Reference |
|---|---|---|---|
| Mitochondrial Membrane Potential | Maintained in healthy cells; collapse indicates apoptosis initiation | Collapse/Loss | nih.govplos.org |
| Bax | Pro-apoptotic Bcl-2 family protein | Expression increased | nih.govresearchgate.net |
| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Expression decreased | nih.govresearchgate.net |
| Caspase-3 | Executioner caspase | Activation/Cleavage | nih.govresearchgate.net |
| PARP | DNA repair enzyme, cleaved by Caspase-3 during apoptosis | Cleavage | nih.gov |
In addition to classical apoptosis, cell death induced by microtubule inhibitors can occur through a process known as mitotic catastrophe. researchgate.netnih.gov Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis, characterized by the formation of multinucleated cells and micronuclei. nih.govresearchgate.net While direct studies on this compound are limited, preliminary evidence from other combretastatin analogues suggests that mitotic catastrophe serves as an alternative cell death mechanism alongside apoptosis. mdpi.comresearchgate.net This process is a key oncosuppressive mechanism triggered by mitotic failure. nih.gov The disruption of the mitotic spindle by these agents can lead to aberrant chromosome segregation and failed cytokinesis, resulting in polyploid cells that are often non-viable and subsequently eliminated.
Broader Cellular Pathway Modulation
The effects of this compound extend beyond the immediate machinery of cell division and apoptosis. As an analogue of CA-4, it binds to the colchicine-binding site on β-tubulin, a fundamental interaction that initiates its anticancer effects. nih.gov Furthermore, treatment with this compound has been associated with the accumulation of reactive oxygen species (ROS). nih.govplos.org Elevated ROS levels can contribute to cellular stress and damage, further promoting the mitochondrial pathway of apoptosis. This indicates that the cellular response to this compound involves not only the physical disruption of the cytoskeleton but also the induction of broader stress-related signaling pathways.
Effects on Intracellular Trafficking and Organelle Distribution
Microtubules function as the primary tracks for the long-range transport of various cellular cargoes, including organelles, vesicles, and protein complexes. nih.govresearchgate.net This transport is facilitated by motor proteins, such as kinesins and dyneins, that move along the microtubule network. The dynamic instability of microtubules is crucial for their function, allowing the cytoskeleton to remodel and facilitate the precise delivery of components to specific cellular locations. nih.gov
Modulation of Signal Transduction Pathways (e.g., AKT/mTOR, p53/p21)
Microtubule inhibitors exert significant influence over key signal transduction pathways that govern cell survival, proliferation, and death.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival that is frequently overactive in cancer. nih.govfrontiersin.org Research indicates that an intact microtubule network is necessary for the proper functioning of this pathway. The mammalian target of rapamycin (mTOR), a key component of the pathway, relies on dynein-mediated transport along microtubules for its correct perinuclear localization and subsequent activation. nih.gov Consequently, the inhibition of microtubule function can lead to the suppression of the AKT/mTOR signaling pathway. nih.gov For example, the microtubule inhibitor ABT-751 has been shown to induce autophagy in Huh-7 cells through the downregulation of the AKT/mTOR pathway. nih.gov This inhibition is independent of the mitotic arrest typically associated with microtubule-targeting agents and represents an alternative mechanism of action. nih.gov
The p53/p21 pathway is a critical tumor suppressor pathway that responds to cellular stress by inducing cell cycle arrest or apoptosis. The tumor suppressor protein p53 requires an intact microtubule network and the motor protein dynein for its transport to the nucleus following DNA damage. nih.gov Disruption of microtubule dynamics can, therefore, modulate p53 activity. Some microtubule inhibitors, such as fenbendazole, have been found to activate the p53-p21 pathway. iiarjournals.org The microtubule inhibitor ABT-751 causes an upregulation of nuclear TP53 in Huh-7 cells. nih.gov Furthermore, studies with other microtubule poisons have demonstrated an accumulation of the cyclin-dependent kinase inhibitor p21, which can lead to G2/M cell cycle arrest. nih.gov This accumulation of p21 can occur in a p53-independent manner, highlighting a complex interplay between microtubule integrity and cell cycle regulation. nih.gov
Induction of Autophagy
Autophagy is a cellular process for the degradation of damaged organelles and long-lived proteins, playing a dual role in both cell survival and cell death. The relationship between microtubule inhibition and autophagy is complex. On one hand, microtubules are essential for the maturation of autophagosomes and their fusion with lysosomes. nih.govbiologists.com Autophagosomes utilize microtubule tracks to travel toward the perinuclear region where lysosomes are concentrated. nih.gov Therefore, microtubule-destabilizing agents can impair late-stage autophagy by preventing this crucial fusion step, leading to an accumulation of autophagosomes and the inhibition of autophagic flux. nih.gov
Mechanisms of Cellular Resistance to Microtubule Inhibitors in Preclinical Models
Alterations in Tubulin Expression and Structure
The primary target of microtubule inhibitors is the tubulin protein. Changes in the expression of different tubulin genes or mutations in the tubulin proteins can directly impact drug efficacy.
Mammalian cells express multiple α- and β-tubulin isotypes, encoded by different genes. nih.gov The differential expression of these isotypes can alter the properties of microtubules and their interaction with microtubule-targeting drugs. youtube.com
βIII-tubulin: Overexpression of the class III β-tubulin isotype (βIII-tubulin) is a well-documented marker of resistance to microtubule inhibitors in numerous cancer models, including breast, lung, and ovarian cancer. nih.govresearchgate.netpatsnap.com Increased levels of βIII-tubulin have been shown to confer resistance to taxanes like paclitaxel (B517696) and vinca (B1221190) alkaloids such as vinorelbine (B1196246). nih.gov The mechanism underlying this resistance may be linked to the drug's specific binding site on the tubulin dimer. nih.govnih.gov βIII-tubulin incorporates into microtubules and generates more dynamic filaments, which can counteract the microtubule-stabilizing activity of agents like taxanes. nih.gov
β5-tubulin: Overexpression of the β5-tubulin isotype has also been demonstrated to confer resistance to paclitaxel. nih.govnih.govmdpi.com Studies in Chinese Hamster Ovary (CHO) cells showed that increased expression of β5-tubulin leads to a significant disruption of the microtubule network, a reduction in the total amount of microtubule polymer, and a state of paclitaxel resistance and even dependence for proliferation. nih.gov This effect has been traced to a specific amino acid, Serine-239, within the β5-tubulin sequence. nih.gov
The following table summarizes the impact of altered tubulin isotype expression on microtubule inhibitor resistance.
| Tubulin Isotype | Effect of Overexpression | Associated Drug Resistance | Reported Mechanism |
|---|---|---|---|
| βIII-tubulin | Increased microtubule dynamics | Paclitaxel, Vinorelbine nih.gov | Counteracts the stabilizing effect of taxanes; may be binding-site related. nih.govnih.gov |
| β5-tubulin | Disruption of microtubule assembly, reduced polymer mass | Paclitaxel nih.govnih.gov | Inhibition of microtubule assembly, conferred by specific amino acid residues. nih.govnih.gov |
Acquired mutations in the genes encoding α- and β-tubulin are a primary mechanism by which cancer cells develop resistance to microtubule-targeting drugs. nih.gov These mutations can be selected for during treatment and often result in low to moderate levels of resistance (3-5 fold). nih.gov
Impact on Microtubule Stability: Tubulin mutations often confer resistance not by preventing the drug from binding, but by altering the intrinsic stability of the microtubule polymer. researchgate.net For instance, cells selected for resistance to microtubule-destabilizing drugs like colcemid or vinblastine may acquire mutations in α- or β-tubulin that result in hyperstable microtubules. aacrjournals.org This increased stability counteracts the depolymerizing effect of the drug. aacrjournals.org
Cross-Resistance Patterns: A common characteristic of resistance due to tubulin mutations is a predictable pattern of cross-resistance and collateral sensitivity. Cells resistant to a microtubule-destabilizing agent are often hypersensitive to a microtubule-stabilizing agent like paclitaxel, and vice versa. nih.govaacrjournals.org This phenomenon supports the model that resistance is driven by a shift in the balance of microtubule assembly and disassembly. nih.gov
Tubulin proteins undergo a wide variety of post-translational modifications (PTMs), which are enzymatic alterations that occur after the protein is synthesized. cytoskeleton.comresearchgate.net These PTMs, including acetylation, detyrosination, glutamylation, and glycylation, create a "tubulin code" that regulates microtubule function. nih.govnih.govmdpi.com
Role in Microtubule Function: PTMs can influence the stability and structure of microtubules and regulate their interactions with microtubule-associated proteins (MAPs) and molecular motors. cytoskeleton.commdpi.com Most PTMs occur on the C-terminal tails of the tubulin subunits. nih.gov
Association with Drug Resistance: Alterations in the landscape of tubulin PTMs have been linked to chemotherapy resistance. nih.gov For example, detyrosination, the removal of the C-terminal tyrosine from α-tubulin, is a marker for stable, long-lived microtubules. cytoskeleton.com Its levels are observed to increase when microtubules are stabilized by drugs like taxol, suggesting a role in the cellular response to such agents. cytoskeleton.com Polyglutamylation, the addition of glutamate chains, is another key modification that can promote the severing of microtubules, thereby controlling microtubule mass and stability. cytoskeleton.com While the direct causal link between specific PTMs and drug resistance is still under investigation, these modifications are crucial for fine-tuning microtubule properties and can contribute to the resistant phenotype. nih.gov
Drug Efflux Mechanisms
One of the most common mechanisms of cellular resistance involves preventing the chemotherapeutic agent from reaching its intracellular target in sufficient concentrations. This is often achieved by actively pumping the drug out of the cell.
The overexpression of ATP-Binding Cassette (ABC) transporters is a major cause of multidrug resistance (MDR) in cancer cells. aacrjournals.orgnih.govnih.govconsensus.app These membrane proteins function as energy-dependent efflux pumps, using ATP hydrolysis to transport a wide variety of substances, including many microtubule inhibitors, out of the cell. nih.govfrontiersin.orgresearchgate.net
P-glycoprotein (P-gp/MDR1): P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is the most extensively studied ABC transporter involved in MDR. nih.govmdpi.comnih.gov Overexpression of P-gp is a frequent mechanism of resistance to numerous microtubule-targeting agents, particularly taxanes (paclitaxel, docetaxel) and vinca alkaloids (vincristine, vinblastine). oaepublish.comnih.gov By actively reducing the intracellular accumulation of these drugs, P-gp limits their cytotoxic effects. nih.gov
Other ABC Transporters: Besides P-gp, other members of the ABC transporter family, such as the Multidrug Resistance-Associated Proteins (MRPs/ABCCs) and Breast Cancer Resistance Protein (BCRP/ABCG2), also contribute to the MDR phenotype by effluxing various chemotherapeutic agents. aacrjournals.orgnih.govnih.gov Often, cancer cells can co-express multiple types of ABC transporters, leading to broad-spectrum drug resistance. nih.gov
The following table lists key ABC transporters and examples of microtubule inhibitors they are known to efflux.
| ABC Transporter | Gene Name | Examples of Microtubule Inhibitor Substrates |
|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 (MDR1) | Paclitaxel, Docetaxel, Vincristine (B1662923), Vinblastine oaepublish.comnih.gov |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Vincristine nih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Paclitaxel, Docetaxel nih.gov |
Modulation of Microtubule-Associated Proteins (MAPs) and Tubulin-Interacting Proteins
A large number of non-tubulin proteins, collectively known as microtubule-associated proteins (MAPs) and tubulin-interacting proteins, regulate the structure, function, and dynamics of the microtubule cytoskeleton. wikipedia.org Alterations in the expression or function of these proteins can significantly impact a cell's sensitivity to microtubule-targeting agents. aacrjournals.org
Structural MAPs (e.g., Tau, MAP4): These proteins bind directly to microtubules to modulate their stability. aacrjournals.org
Tau: Primarily a neuronal protein, aberrant expression of Tau in cancer cells has been linked to taxane resistance. nih.govaacrjournals.org Tau can compete with paclitaxel for binding to microtubules, thereby reducing the drug's effectiveness. nih.gov In preclinical models of prostate cancer, increased levels of Tau have been associated with resistance to docetaxel. nih.gov
MAP4: As a ubiquitously expressed MAP, changes in MAP4 expression or its phosphorylation state have been shown to modulate sensitivity to both microtubule-stabilizing and -destabilizing drugs in different cancer cell lines. aacrjournals.orgaacrjournals.org
Microtubule-destabilizing proteins (e.g., Stathmin): Proteins like stathmin (also known as oncoprotein 18/Op18) play a role in destabilizing microtubules by sequestering tubulin dimers or promoting catastrophe events. nih.gov Increased expression of stathmin has been observed in paclitaxel-resistant cell lines, suggesting that by increasing microtubule dynamics, stathmin can counteract the stabilizing effect of the drug. nih.govaacrjournals.org
Aberrant Cell Survival and Apoptosis Pathways
Microtubule inhibitors ultimately trigger apoptosis, or programmed cell death, in cancer cells, often following a prolonged arrest in the mitotic phase of the cell cycle. nih.gov Therefore, alterations in the cellular pathways that control apoptosis can be a major source of resistance.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. This family includes both pro-apoptotic and anti-apoptotic members. Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis and is a significant factor in resistance to microtubule inhibitors. nih.govnih.govmdpi.com
Preclinical studies have demonstrated a strong correlation between high levels of Bcl-2 and resistance to paclitaxel in melanoma cells. nih.gov Similarly, the exogenous expression of Bcl-xL has been shown to protect cancer cells from paclitaxel-induced cell death. nih.gov The inhibition of these anti-apoptotic proteins, for instance with BH3 mimetics, can re-sensitize resistant cells to the effects of microtubule inhibitors. nih.govnih.gov This highlights that the threshold for inducing apoptosis, which is elevated by the overexpression of Bcl-2 and Bcl-xL, is a critical determinant of a cell's sensitivity to microtubule-targeting drugs. nih.gov
| Protein | Function | Mechanism of Resistance |
| Bcl-2 | Anti-apoptotic | Inhibits the mitochondrial pathway of apoptosis, preventing cell death induced by microtubule inhibitors. |
| Bcl-xL | Anti-apoptotic | Similar to Bcl-2, it blocks the apoptotic cascade, allowing cells to survive drug-induced mitotic arrest. |
This table outlines the roles of Bcl-2 and Bcl-xL in mediating resistance to microtubule inhibitors.
The mitotic checkpoint, also known as the spindle assembly checkpoint, is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during cell division. nih.govresearchgate.net Microtubule inhibitors activate this checkpoint by disrupting the mitotic spindle, leading to a prolonged mitotic arrest. nih.gov This sustained arrest is a primary trigger for apoptosis.
A defective mitotic checkpoint can allow cancer cells to bypass this drug-induced mitotic arrest, a phenomenon termed "mitotic slippage." nih.gov Cells that undergo mitotic slippage exit mitosis without proper cell division, often becoming tetraploid. While these cells may eventually die, this bypass mechanism can contribute to short-term survival and the development of resistance. nih.gov Impairment of the mitotic spindle checkpoint has been associated with resistance to apoptosis induced by anti-microtubule agents in human lung cancer cell lines. nih.gov Furthermore, the sensitivity to paclitaxel has been correlated with the expression levels of key checkpoint proteins like BubR1, with decreased expression leading to a defective checkpoint and drug resistance. aacrjournals.org
Preclinical Research Applications and Novel Therapeutic Modalities
In Vitro Efficacy Studies in Cancer Cell Line Models
Inhibition of Cell Proliferation in Diverse Human Cancer Cell Lines
A variety of novel microtubule inhibitors have demonstrated potent, broad-spectrum antiproliferative activity across numerous human cancer cell lines. These compounds effectively halt cell growth at nanomolar to submicromolar concentrations, indicating their potential as powerful cytotoxic agents.
Compound 6h , a 1,2,3-triazol analog, has shown robust growth-inhibitory effects, particularly against non-small cell lung cancer (NSCLC) cell lines A549 and H460, with IC50 values of 62.59 nM and 88.70 nM, respectively. nih.gov Its efficacy extends to other cancer types, demonstrating significant cytotoxicity. nih.gov Similarly, the chalcone analog 7m displays potent activity against three different cancer cell lines with IC50 values ranging from 0.07 to 0.183 µM. nih.gov
The triazole-based compound T115 exhibits uniformly potent cytotoxicity in the low nanomolar range against a wide array of carcinoma cells, including those derived from ovarian, prostate, and leukemia cancers. nih.gov Another compound, L1 , which binds to the colchicine (B1669291) site of tubulin, shows preferential potency against a panel of human breast cancer cell lines when compared to non-cancerous cells. nih.gov
The combretastain A-4 (CA-4) derivative ZLM-7 has also been identified as a highly active compound, demonstrating antiproliferative effects in breast cancer cells. nih.gov The table below summarizes the in vitro cytotoxic activity of these representative microtubule inhibitors against various human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Novel Microtubule Inhibitors IC50/GI50 values represent the concentration required to inhibit 50% of cell growth.
Overcoming Drug Resistance in Preclinical Cell Models
A significant challenge in cancer chemotherapy is the development of drug resistance. Several novel microtubule inhibitors have shown remarkable efficacy in overcoming common resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp/MDR1) or specific β-tubulin isotypes.
Compound T115 is notably effective against six different drug-resistant carcinoma cell lines, yielding low-nanomolar IC50 values regardless of the resistance phenotype (P-gp, MRP1, or ABCG2). nih.gov It successfully inhibits the growth of both endogenous MDR1-overexpressing cells (MCF-7-Adr) and MDR1-transfected cells. nih.gov Similarly, compound 7m exhibits strong potency against drug-resistant cancer cells. nih.gov
Another key mechanism of resistance to taxanes is the overexpression of the βIII-tubulin isotype. nih.gov Compound L1 has been shown to effectively overcome this resistance mechanism. In a study using HeLa cells engineered to overexpress βIII-tubulin, L1 inhibited cell viability to a similar extent in both the resistant and parental cell lines. nih.gov In contrast, the resistant cells showed increased resistance to paclitaxel (B517696). nih.gov This suggests that colchicine-binding site agents like L1 are less susceptible to resistance mediated by βIII-tubulin. nih.gov
The novel compound PM534 also demonstrates potent activity in drug-resistant models by effectively bypassing both Pgp-mediated efflux and βIII-tubulin-related resistance. aacrjournals.org
Table 2: Efficacy of Microtubule Inhibitors in Drug-Resistant Cell Lines
In Vivo Efficacy Studies in Non-Human Models
Xenograft Model Applications (e.g., Inhibition of Tumor Growth)
The antitumor potential of these novel microtubule inhibitors has been validated in various in vivo xenograft models, where they have demonstrated significant inhibition of tumor growth.
ZLM-7 therapy significantly suppressed the growth of MCF-7 breast cancer subcutaneous tumors in a mouse xenograft model. nih.govoncotarget.com Treatment with ZLM-7 resulted in a 65.8% decrease in relative tumor volume. oncotarget.com Studies also confirmed that ZLM-7 inhibits tumor growth in vivo through its regulatory effects on the 14-3-3 sigma/MDM2 axis. nih.gov
Compound 6h was evaluated in an A549 lung cancer xenograft mouse model and was found to effectively inhibit tumor progression. nih.govnih.gov Similarly, T115 significantly inhibited tumor growth in mouse xenograft models using human colorectal (HT-29) and prostate (PC3) cancer cells. nih.gov In the colorectal model, T115 treatment resulted in statistically significant tumor growth inhibition. nih.gov
The chalcone hybrid 7m was shown to significantly reduce MCF-7 cell metastasis and proliferation in a zebrafish xenograft model. nih.govfrontiersin.org Furthermore, the compound PM534 significantly reduced tumor volumes in xenograft models of resistant tumors, including those overexpressing P-gp (LoVo-Doxo cells) and βIII-tubulin (HeLa βIII cells). aacrjournals.org
Table 3: In Vivo Antitumor Activity in Xenograft Models
Anti-angiogenic Effects in Preclinical Settings
In addition to their direct cytotoxic effects on tumor cells, many microtubule inhibitors possess potent anti-angiogenic properties, disrupting the formation of new blood vessels that tumors need to grow and metastasize. nih.gov
ZLM-7 has been extensively studied for its anti-angiogenic activity. nih.gov In vivo, it significantly inhibited neovascularization in a chicken chorioallantoic membrane (CAM) model and reduced the microvessel density in tumor tissues of an MCF-7 xenograft mouse model. nih.govoncotarget.comresearchgate.netnih.gov The anti-angiogenic effect of ZLM-7 is exerted through the blockade of VEGF/VEGFR-2 signaling. nih.gov Further research has shown ZLM-7 inhibits angiogenesis in breast cancer through the miR-212-3p/Sp1/VEGFA signaling axis. researchgate.net
Compound 6h also suppresses tumor-associated angiogenesis. nih.govnih.gov Immunohistochemical staining in tumor xenografts treated with 6h showed that the density of microvessels was greatly decreased. nih.gov In vitro, the chalcone hybrid 7m was found to inhibit HUVEC tube formation, and in an in vivo assay, it effectively destroyed the angiogenesis of zebrafish embryos. nih.govfrontiersin.org
Combination Strategies in Preclinical Research
To enhance therapeutic efficacy and overcome resistance, microtubule inhibitors are being explored in combination with other anticancer agents. Preclinical studies have shown that such combination strategies can lead to synergistic effects.
One promising approach involves combining microtubule inhibitors with agents that target other cellular processes. For instance, the compound L1 exhibits a strong synergistic effect when combined with the Plk1 inhibitor BI2536 . nih.gov
Another effective strategy is to combine microtubule-stabilizing agents (MSAs) with anti-angiogenic agents to overcome MSA resistance. oup.com Research has shown that this combination can resensitize MSA-refractory tumors. For example, in a xenograft model of P-glycoprotein-overexpressing colon adenocarcinoma (SW480), which is resistant to paclitaxel , combining the treatment with the anti-angiogenic antibody bevacizumab sensitized the resistant tumors to paclitaxel. oup.com This suggests that targeting the tumor microenvironment can overcome tumor cell-linked resistance to microtubule inhibitors. oup.com
Novel Chemical Scaffolds and Dual-Targeting Inhibitors
The discovery of novel chemical scaffolds and the development of dual-targeting inhibitors represent significant advancements in the field of microtubule-targeted therapies. These approaches aim to overcome the limitations of existing MTAs, such as drug resistance and toxicity. nih.gov
The search for new microtubule inhibitors has led to the identification of a variety of promising chemical scaffolds. tandfonline.com Through techniques like structure-based virtual screening and subsequent biological evaluation, researchers have discovered novel compounds that exhibit potent anti-proliferative activity against various cancer cell lines. nih.govnih.govbioengineer.org
One such approach identified an imidazopyridine scaffold that demonstrated low micromolar inhibition of cancer cell proliferation and tubulin polymerization. nih.govbiorxiv.org This compound was found to induce G2/M cell cycle arrest and apoptosis. nih.govbiorxiv.org Optimization of a trimethoxyanilino-substituted pyrimidine derivative led to a lead candidate with potent inhibitory effects on cancer cells and tubulin polymerization, showing significant tumor volume reduction in a melanoma mouse model. bioworld.com
Structure-based rational design and optimization of a 2-aryl-4-amide-quinoline derivative resulted in an analogue with improved enzymatic inhibition and potent in vitro and in vivo antitumor activity. nih.gov Similarly, combinatorial chemistry has been employed to optimize lead compounds, improving their ligand efficiency and reducing hydrophobicity, which resulted in new analogs with significant inhibitory effects on trypanosome cell growth without harming mammalian cells. nih.gov
These examples highlight the continuous effort to discover and refine novel chemical structures that can effectively target microtubules, offering the potential for new anticancer agents with improved therapeutic profiles. mdpi.comnih.gov
Table 1: Examples of Novel Lead Compounds and their Preclinical Activity
| Compound/Scaffold | Target/Mechanism | Key Findings in Preclinical Models |
|---|---|---|
| Imidazopyridine derivative | Inhibits tubulin polymerization at the colchicine site. | Caused G2/M cell cycle arrest and apoptosis; inhibited cancer cell proliferation at low micromolar concentrations. nih.govbiorxiv.org |
| Trimethoxyanilino-substituted pyrimidine | Inhibits microtubule polymerization. | Showed high inhibitory efficacy against B16-F10 cancer cells; led to G2/M phase cell cycle arrest and apoptosis; significantly reduced tumor volume in a melanoma mouse model. bioworld.com |
| 2-aryl-4-amide-quinoline analogue (G13) | Inhibits tubulin polymerization. | Displayed improved enzymatic inhibition and potent in vitro antitumor potency; exhibited good in vivo antitumor efficacy in a breast cancer xenograft model with low toxicity. nih.gov |
| Pyrazolo[4,3-d]pyrimidine derivative | Tubulin inhibitor. | Exhibited superior potency compared to paclitaxel, both in vitro and in vivo, suggesting its potential to overcome drug resistance. mdpi.com |
| Imidazole-chalcone derivatives | Inhibit tubulin polymerization, likely at the colchicine binding site. | Showed promising antiproliferative activity against several cancer cell lines, including a mitoxantrone-resistant line; induced G2/M cell cycle arrest and apoptosis. mdpi.com |
A promising strategy to enhance anticancer efficacy and overcome resistance is the development of dual-target inhibitors that simultaneously modulate microtubule dynamics and inhibit key kinases involved in cancer progression. mdpi.comacs.org Several kinase inhibitors have been unexpectedly found to also disrupt microtubule organization by directly binding to tubulin. nih.govnih.govresearchgate.net This dual activity can be challenging to dissect, as both kinase and microtubule inhibition can lead to cell toxicity and cell cycle arrest. nih.govnih.gov
Researchers are now intentionally designing molecules with this dual functionality. frontiersin.org For example, a dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase and tubulin has been developed, demonstrating the ability to inhibit both tumor growth and tumor vasculature with synergistic antitumor responses in animal models. nih.gov
Another example is a compound that dually inhibits Janus kinase 2 (JAK2) and microtubule polymerization. bioworld.com This compound potently inhibited JAK2 activity with high selectivity and also inhibited tubulin polymerization by binding to the colchicine site. bioworld.com Mechanistically, it induced cell cycle arrest by disrupting the tubulin-microtubule equilibrium and modulating the JAK2/STAT3 signaling pathway, ultimately leading to apoptosis. bioworld.com A water-soluble prodrug of this compound showed significant tumor growth inhibition in a xenograft mouse model. bioworld.com
The development of dual histone deacetylase (HDAC)/tubulin inhibitors has also been reported. mdpi.com One such compound exhibited significant growth inhibitory effects against a panel of human cancer cell lines and was shown to induce cell cycle arrest and apoptosis. mdpi.com The co-inhibition of γ-tubulin and Polo-like kinase 1 (Plk1) has also been shown to induce mitotic cell death by impairing mitotic spindle assembly, suggesting this combination as a potential cancer chemotherapy strategy. frontiersin.org
Table 2: Examples of Dual-Targeting Inhibitors
| Compound Class | Targets | Preclinical Findings |
|---|---|---|
| Substituted 2-amino mdpi.comnih.govbioworld.com-triazolopyrimidines | Microtubule polymerization (colchicine site) and JAK2 | Potent in vitro activity in multiple cancer cell lines; induced cell cycle arrest and apoptosis; a water-soluble prodrug significantly inhibited tumor growth in vivo. bioworld.com |
| Oxadiazole derivative | VEGFR-2 kinase and tubulin polymerization | Synergistic antitumor responses in animal studies by targeting both tumor growth and vasculature. nih.gov |
| Not specified | Histone deacetylase (HDAC1) and tubulin | Significant cell growth inhibition in various human cancer cell lines; induced apoptosis and cell cycle arrest. mdpi.com |
| Gatastatin and BI 2536 (combination) | γ-tubulin and Polo-like kinase 1 (Plk1) | Synergistically induced mitotic cell death by impairing spindle assembly. frontiersin.org |
A novel therapeutic modality that has recently emerged is the development of Microtubule-Targeting Degraders (MTDs). mdpi.com These agents represent a new class of MTAs that trigger the degradation of tubulin itself. mdpi.com This approach is part of the broader field of targeted protein degradation, which utilizes the cell's own protein disposal machinery, such as the ubiquitin-proteasome system, to eliminate disease-causing proteins. bohrium.com
The development of tubulin-targeted small molecule degraders is aimed at overcoming the resistance mechanisms that limit the effectiveness of traditional microtubule-stabilizing and -destabilizing agents. researchgate.net By degrading the tubulin protein, MTDs have the potential to provide a more profound and sustained disruption of microtubule function. Research in this area has led to the identification of a novel agent binding site on α-tubulin, which could be exploited for the development of a new generation of tubulin degraders. researchgate.net The concept of MTDs is an evolution of technologies like Proteolysis Targeting Chimeras (PROTACs), which have been successfully applied to other protein targets in cancer. tandfonline.comresearchgate.net
Methodological Approaches in Microtubule Inhibitor Research
In Vitro Tubulin Polymerization Assays
In vitro tubulin polymerization assays are a foundational method for directly assessing a compound's effect on microtubule formation. These assays typically utilize purified tubulin, which, under appropriate conditions (e.g., 37°C and the presence of GTP), polymerizes into microtubules cytoskeleton.comcosmobio.co.jp. This process can be monitored by measuring the increase in light scattering or turbidity at 340-350 nm in a spectrophotometer, as the formation of larger microtubule polymers scatters more light than tubulin dimers cytoskeleton.comcosmobio.co.jpnih.gov. Alternatively, a fluorescence-based method can be employed where a fluorescent reporter incorporates into the polymerizing microtubules, leading to an increase in fluorescence intensity nih.govresearchgate.net.
In the case of Microtubule Inhibitor 7 (also referred to as alkyne 7), a fluorescence-based tubulin polymerization assay demonstrated its potent inhibitory activity. The research showed that at a concentration of 25 μM, this compound completely suppressed the polymerization of tubulin nih.gov. This effect is in direct contrast to stabilizing agents like Taxol (paclitaxel), which enhance microtubule formation nih.gov. Further quantitative analysis determined that the compound inhibits the assembly of 10 μM tubulin with a half-maximal inhibitory concentration (IC50) of 0.25 µM, making it significantly more potent than other known colchicine-site inhibitors like combretastatin A-4 nih.gov.
| Compound | Concentration | Effect on Tubulin Polymerization | Source |
| This compound | 25 µM | Complete suppression | nih.gov |
| This compound | 0.25 µM (IC50) | 50% inhibition of 10 µM tubulin assembly | nih.gov |
| Taxol (paclitaxel) | 3 µM | Promotion | nih.gov |
| Combretastatin A-4 | 0.65 µM (IC50) | 50% inhibition of 10 µM tubulin assembly | nih.gov |
Cellular Microtubule Network Analysis (e.g., Immunofluorescence Microscopy, High-Content Imaging)
To understand how a compound affects microtubules within a cellular context, researchers employ imaging techniques. Immunofluorescence microscopy is a classic method where cells are fixed, permeabilized, and then stained with antibodies specific to tubulin nih.gov. These primary antibodies are then detected by secondary antibodies conjugated to fluorophores, allowing the microtubule network to be visualized with a fluorescence microscope.
This technique was used to examine the effect of this compound on the microtubule organization in HeLa cells. The results showed a concentration-dependent disruption of the microtubule network nih.gov.
At a low concentration of 10 nM, the interphase and mitotic microtubules appeared normal, similar to control cells.
At 25 nM, a significant loss of the fine filamentous microtubule network was observed in interphase cells. Mitotic cells at this concentration displayed disorganized spindle microtubules and chromosomes that were not properly aligned at the metaphase plate.
At 50 nM, the disruption was even more severe, with an almost complete loss of microtubules in interphase cells and highly disorganized mitotic spindles nih.gov.
High-content imaging (HCI) or high-content screening (HCS) automates this process, combining automated microscopy with sophisticated image analysis algorithms mlr.pressbac-lac.gc.ca. This high-throughput approach allows for the quantitative analysis of phenotypic changes, such as microtubule density and morphology, across thousands of cells treated with various compounds, making it a powerful tool in drug discovery mlr.pressbac-lac.gc.ca.
Live Cell Imaging for Microtubule Dynamics Analysis
While immunofluorescence provides a static snapshot, live-cell imaging allows for the real-time visualization of microtubule dynamics. This is often achieved by transfecting cells with plasmids encoding fluorescently-tagged tubulin (e.g., GFP-tubulin) or microtubule-associated proteins nih.govthermofisher.com. Another approach involves using membrane-permeable fluorescent dyes, such as Tubulin Tracker Deep Red, that specifically bind to microtubules in living cells, bypassing the need for genetic modification thermofisher.comthermofisher.cn. Advanced microscopy techniques like spinning disk confocal, Total Internal Reflection Fluorescence (TIRF), and super-resolution microscopy are then used to capture the rapid growth and shrinkage of individual microtubules nih.govmolbiolcell.orgnih.gov. These methods are invaluable for studying the precise effects of inhibitors on dynamic instability parameters in living cells nih.govnih.govbiorxiv.org.
Cell Cycle Analysis (e.g., Flow Cytometry)
Microtubule inhibitors that disrupt the mitotic spindle are expected to cause cells to arrest in the G2/M phase of the cell cycle. Flow cytometry is the standard high-throughput method used to quantify this effect auctoresonline.orgexpertcytometry.com. In this technique, cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide nih.gov. The fluorescence intensity of each cell is directly proportional to its DNA content. When analyzed by a flow cytometer, a population of cells will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content) auctoresonline.orgexpertcytometry.com. Treatment with a microtubule inhibitor typically results in a significant increase in the percentage of cells in the G2/M peak, providing quantitative evidence of mitotic arrest nih.govresearchgate.net.
Apoptosis Detection Assays
Prolonged mitotic arrest induced by microtubule-targeting agents often triggers programmed cell death, or apoptosis researchgate.netmdpi.com. Several assays are used to detect and quantify this outcome. One common method uses flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine (PS), an early apoptotic marker, via its high-affinity binding to fluorescently-labeled Annexin V nih.gov. Another widely used approach measures the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of the apoptotic program tandfonline.com. This can be done using substrates that become fluorescent or colorimetric upon cleavage by the active caspases. The combination of these assays provides robust confirmation that a compound's cytotoxic effect is mediated through the induction of apoptosis tandfonline.com.
Computational Approaches
Molecular Docking Simulations
Computational methods, particularly molecular docking, are used to predict and analyze the interaction between a small molecule and its protein target at an atomic level nih.govmdpi.commdpi.com. For microtubule inhibitors, researchers use the known crystal structure of tubulin to simulate how a compound like this compound might bind rsc.org. The simulation software calculates the most favorable binding poses and estimates the binding energy mdpi.com.
Molecular modeling studies for this compound predicted that it binds to the colchicine-binding site on tubulin nih.gov. These simulations confirmed that the alkyne (C2) substituent of the compound fits into a narrow hydrophobic groove adjacent to the main colchicine (B1669291) site, providing a structural explanation for the observed structure-activity relationships nih.gov. Such computational insights are crucial for guiding the rational design and optimization of new, more potent inhibitors nih.govrsc.org.
Molecular Dynamics Simulations
While extensive molecular dynamics (MD) simulations are a common practice in modern computational drug design to explore the behavior of a molecular system over time, the available research on this compound and its direct analogues primarily details the use of molecular docking simulations to predict and analyze binding modes. nih.govnih.gov
Molecular docking studies were instrumental in understanding how the 7-deazahypoxanthine scaffold interacts with its biological target, tubulin. These simulations predicted that the compound binds to the colchicine site on β-tubulin. nih.gov The modeling suggested that the C2-substituent of the inhibitor occupies a narrow hydrophobic groove adjacent to the main colchicine binding area. nih.gov This finding was crucial for rationalizing the structure-activity relationship data and for guiding further chemical modifications. nih.govnih.gov The docking results were consistent with experimental data showing that these compounds competitively inhibit the binding of radiolabeled colchicine to tubulin. nih.gov
Structure-Based Virtual Screening and Pharmacophore Modeling
The discovery and optimization of this compound and its related analogues were not primarily driven by large-scale structure-based virtual screening campaigns or the development of a specific pharmacophore model. Instead, its development stemmed from a systematic, scaffold-based drug design approach. The initial lead compounds were inspired by the marine alkaloid rigidins. nih.gov Subsequent chemical synthesis and biological evaluation of various analogues based on the 7-deazahypoxanthine skeleton provided crucial structure-activity relationship data that guided the design of more potent derivatives. nih.govnih.gov
Molecular docking, rather than virtual screening, was the key computational tool used to rationalize the observed biological activities and to predict the binding interactions of newly designed compounds within the colchicine binding site of tubulin. nih.govnih.gov For instance, docking experiments confirmed that linear alkyl groups at the C2-position could be accommodated within a specific hydrophobic channel of the binding site, a prediction that was later confirmed by the high potency of compounds with such features, including the C2-alkynyl this compound. nih.gov
Structure-Activity Relationship (SAR) Studies
The development of this compound was heavily reliant on detailed structure-activity relationship (SAR) studies of the 7-deazahypoxanthine scaffold. Researchers systematically modified different positions of the core structure to understand their impact on antiproliferative activity and tubulin polymerization inhibition. nih.gov
The key findings from these SAR studies are summarized below:
C2-Position: This position was found to be critical for potency. Initial studies on C2-substituted analogues revealed that replacing the carbonyl group found in the parent rigidin compounds with other functionalities was beneficial. nih.gov Further exploration showed that linear substituents at C2 led to enhanced anticancer properties. researchgate.net Molecular modeling suggested these linear groups could occupy a narrow hydrophobic groove. nih.gov A series of compounds with linear alkyl and alkynyl chains of varying lengths were synthesized and tested. The compound featuring a pent-4-yn-1-yl group at the C2-position, identified as this compound, was found to be the most potent analogue in this series, with single- to double-digit nanomolar antiproliferative IC50 values. nih.govresearchgate.net This demonstrated that the hydrophobic channel could accommodate such groups, and that branching or polar substituents in this position were not well-tolerated. nih.gov
N3 and N9 Positions: The nitrogen atoms of the pyrimidine ring were also investigated. It was discovered that substitution at the N3 position resulted in a loss of activity. researchgate.net In contrast, N9-substituted compounds, including those with bulky groups like t-butoxycarbonyl or methylsulfonyl, retained the nanomolar antiproliferative activities and the tubulin-targeting mechanism of action of the parent compounds. researchgate.net
C7/C8 Aryl Rings: Modifications to the phenyl and benzoyl groups at the C7 and C8 positions were also explored. These studies indicated that unsubstituted phenyl and benzoyl groups generally led to the most potent activity. nih.gov However, later research aimed at improving aqueous solubility showed that incorporating glycol ether groups at the 4'-position of the C8 aryl ring system retained potent antiproliferative activity and tubulin assembly inhibition while significantly improving solubility. nih.gov
The potent activity of this compound was confirmed in various cancer cell lines, with particular sensitivity noted in colon cancer cells. nih.gov
Table 1: Antiproliferative Activity of Selected 7-Deazahypoxanthine Analogues
| Compound | C2-Substituent | Cell Line (HeLa) IC50 (µM) | Cell Line (MCF-7) IC50 (µM) |
|---|---|---|---|
| Analogue 1 | H | >1.0 | >1.0 |
| Analogue 2 | CH3 | 0.046 | 0.051 |
| Inhibitor 7 | (CH2)3C≡CH | 0.022 | 0.038 |
| Analogue 8 | (CH2)4CH3 | 0.028 | 0.041 |
| Analogue 9 | (CH2)5CH3 | 0.035 | 0.045 |
Data sourced from studies on C2-substituted 7-deazahypoxanthines. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name/Identifier | Chemical Moiety |
|---|---|
| This compound | C2-(pent-4-yn-1-yl)-7-deazahypoxanthine analogue |
| Rigidin | Marine Alkaloid |
| Colchicine | Tubulin inhibitor |
| Combretastatin A-4 | Tubulin inhibitor |
Perspectives and Emerging Research Avenues
Targeting Specific Tubulin Isotypes and Their Unique Roles
Microtubules are composed of various tubulin isotypes, and the expression of these isotypes can vary significantly between different tissues and between healthy and cancerous cells. nih.gov Alterations in the expression of specific β-tubulin isotypes are a major mechanism of drug resistance. nih.gov
Notably, the overexpression of class III β-tubulin (TUBB3) is a significant clinical concern, as it has been linked to resistance to widely used microtubule inhibitors such as taxanes and vinca (B1221190) alkaloids. nih.govnih.gov This resistance may stem from the altered microtubule dynamics conferred by the βIII-tubulin isotype or from the less efficient binding of these drugs to this specific isotype. nih.govnih.gov For instance, vincristine (B1662923) and vinorelbine (B1196246) bind more weakly to βIII-tubulin compared to other isotypes. nih.gov
This challenge has spurred research into developing inhibitors that can circumvent this resistance mechanism. An important area of investigation is focused on agents that target the colchicine (B1669291) binding site on tubulin, as these have been shown to be less affected by βIII-tubulin overexpression. nih.gov The development of compounds like "Microtubule inhibitor 7" that target this site represents a promising strategy to overcome resistance mediated by specific tubulin isotypes. nih.gov
| Tubulin Isotype | Role in Drug Resistance | Interaction with Inhibitors |
|---|---|---|
| βIII-tubulin (TUBB3) | Overexpression linked to resistance to taxanes and vinca alkaloids. nih.govnih.gov | Weak binding of vincristine and vinorelbine. nih.gov Colchicine-site agents may be more effective. nih.gov |
| General β-tubulin isoforms | Mutations can lead to resistance to taxane-based drugs. aacrjournals.org | Different isotypes exhibit varying affinities for different classes of inhibitors. nih.gov |
Exploring Microtubule-Associated Proteins (MAPs) as Primary Targets
The dynamic behavior of microtubules is intricately regulated by a host of microtubule-associated proteins (MAPs). nih.gov These proteins can stabilize or destabilize microtubules and are essential for their proper function in both healthy and pathological states. nih.govpatsnap.com Consequently, MAPs themselves are emerging as attractive targets for therapeutic intervention, either directly or as a means to modulate the cellular response to microtubule-targeting agents. nih.govresearchgate.net
MAPs can be broadly categorized based on their function:
Stabilizing Proteins: This group includes proteins like Tau and MAP2, which are particularly abundant in neurons and play a crucial role in maintaining axonal structure. nih.govmdpi.com In neurodegenerative diseases such as Alzheimer's, the hyperphosphorylation of Tau causes it to detach from microtubules, leading to their destabilization and impaired neuronal function. mdpi.com
Destabilizing Proteins: Proteins such as stathmin regulate microtubule dynamics by sequestering tubulin dimers, thereby preventing their polymerization. nih.gov
Motor Proteins: Kinesins and dyneins are motor proteins that transport cargo along microtubule tracks. nih.gov The kinesin Eg5, for example, is critical for forming the bipolar spindle during mitosis, and its inhibition is a strategy for cancer therapy. aacrjournals.orgnih.gov
Developing inhibitors that specifically target the interaction between MAPs and microtubules or target the function of MAPs directly offers a novel therapeutic approach. patsnap.com For instance, small molecule inhibitors of the motor protein Eg5 can induce mitotic arrest and have shown antitumor activity, proving effective even in cells resistant to taxol. aacrjournals.org This highlights the potential of targeting MAPs to either complement or replace traditional tubulin-binding agents. nih.gov
Research into Non-Mitotic Microtubule Functions (e.g., Neuronal Microtubules, Cytoskeletal Remodeling)
While the role of microtubules in mitosis is a well-established target, their functions in non-dividing, post-mitotic cells like neurons are gaining increasing attention as therapeutic targets. mdpi.comfrontiersin.org In neurons, microtubules form the structural core of axons and dendrites, acting as essential tracks for the long-distance transport of organelles, vesicles, and other vital cargoes. nih.govresearchgate.netnih.gov
Disruption of microtubule stability and transport is a common feature in many neurodegenerative diseases. nih.govmdpi.com This has led to research into repositioning microtubule-stabilizing agents for the treatment of these conditions. mdpi.com By promoting microtubule stability, these agents could potentially counteract the damage caused by proteins like hyperphosphorylated Tau and restore essential neuronal functions. mdpi.comnih.gov
Furthermore, the microtubule cytoskeleton is integral to broader processes of cytoskeletal remodeling, which is essential for cell migration and metastasis. nih.govmdpi.com Inhibitors that disrupt microtubule networks can therefore not only halt cell division but also impede the ability of cancer cells to invade surrounding tissues. mdpi.combioworld.com For example, some tubulin polymerization inhibitors have demonstrated anti-vascular properties by disrupting the microtubule network in endothelial cells, which is crucial for the formation of new blood vessels that supply tumors. mdpi.combioworld.com
| Non-Mitotic Function | Cellular Process | Therapeutic Implication |
|---|---|---|
| Neuronal Transport | Movement of vesicles, mitochondria, and proteins along axonal microtubules. nih.govfrontiersin.org | Stabilizing microtubules to treat neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov |
| Cytoskeletal Remodeling | Maintenance of cell shape, polarity, and migration. nih.gov | Inhibiting cancer cell migration and metastasis. mdpi.combioworld.com |
| Angiogenesis | Formation of new blood vessels. | Disrupting tumor blood supply through anti-vascular effects. mdpi.combioworld.com |
Development of Advanced Screening Strategies
The discovery of novel and more specific microtubule inhibitors like "this compound" relies on the continuous development of sophisticated screening strategies. cytoskeleton.comnih.gov These methods are designed to efficiently identify promising compounds from vast chemical libraries and to characterize their specific mechanisms of action early in the discovery process.
Modern screening approaches include:
High-Throughput and High-Content Screening (HCS): Initial large-scale screens often test hundreds of thousands of compounds for their ability to inhibit cancer cell proliferation. cytoskeleton.com More advanced high-content imaging techniques use automated microscopy to visualize the effects of compounds on the microtubule cytoskeleton in live cells, allowing for the direct identification of agents that disrupt microtubule structure. nih.govbiorxiv.org
In Silico Virtual Screening: Computational methods, such as pharmacophore-based screening, are used to screen large virtual libraries of compounds for molecules that are predicted to bind to specific sites on tubulin, such as the colchicine binding site. nih.govacs.org This approach helps to prioritize compounds for experimental testing, saving time and resources. nih.gov
In Vitro Polymerization Assays: For promising hits, cell-free assays using purified tubulin are employed to directly measure a compound's effect on tubulin polymerization. cytoskeleton.comnih.gov These assays can confirm the mechanism of action and determine key parameters like the IC50 value. cytoskeleton.com
Novel Biophysical Techniques: Advanced methods like nano-differential scanning fluorimetry (nanoDSF) are being developed to provide a dual readout, simultaneously assessing a compound's binding to tubulin and its effect on polymerization. nih.gov This innovative approach can streamline the screening process and facilitate the discovery of structure-activity relationships. nih.gov
These advanced strategies are crucial for identifying new chemotypes and for optimizing lead compounds to improve their potency, selectivity, and pharmacological properties, paving the way for the next generation of microtubule-targeting therapies. plos.orgtandfonline.com
Q & A
Q. What is the mechanistic basis of Microtubule inhibitor 7’s disruption of tubulin polymerization, and how does this compare to classical microtubule-targeting agents?
this compound binds to tubulin, inhibiting polymerization with an IC50 of 0.52 μM . Its mechanism involves destabilizing microtubule dynamics, similar to nocodazole but with distinct potency profiles. Researchers should validate this using in vitro tubulin polymerization assays, comparing inhibition kinetics with reference compounds (e.g., vinca alkaloids or taxanes) .
Q. Which cancer cell lines demonstrate the highest sensitivity to this compound, and what criteria guide their selection for preclinical studies?
The compound shows potent antiproliferative activity in K562 (IC50: 11 nM), NCI-H460 (40 nM), and SW480 (6 nM) cell lines . Selection criteria include:
- Relevance to the target disease (e.g., leukemia, solid tumors).
- Expression of tubulin isoforms or resistance markers.
- Compatibility with high-throughput screening platforms for dose-response validation.
Q. How should researchers optimize solvent conditions and storage protocols for this compound to ensure experimental reproducibility?
The compound is stable as a powder at -20°C for 3 years and in solvent at -80°C for 1 year . For in vitro use, dissolve in DMSO at ≤10 mM stock concentrations to avoid solvent toxicity. Include vehicle controls to account for solvent effects on tubulin dynamics.
Q. What biochemical assays are most reliable for quantifying this compound’s effects on cellular mitosis?
- Tubulin polymerization assays (spectrophotometric monitoring of microtubule assembly).
- Immunofluorescence microscopy (visualizing mitotic spindle disruption).
- Flow cytometry (cell cycle analysis via DNA content, focusing on G2/M arrest) .
Advanced Research Questions
Q. How can combinatorial therapy studies be designed to evaluate synergistic interactions between this compound and DNA-damaging agents?
Use combination index (CI) analysis via the Chou-Talalay method:
- Test fixed-ratio dose matrices (e.g., 1:1, 1:2 inhibitor-to-agent ratios).
- Calculate CI values using CompuSyn software; CI < 1 indicates synergy.
- Validate with in vivo xenograft models to assess tumor regression kinetics .
Q. What experimental strategies address discrepancies between this compound’s in vitro potency and limited in vivo efficacy?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue penetration.
- Tumor microenvironment models : Incorporate 3D spheroids or co-cultures with stromal cells.
- Metabolic stability assays : Use liver microsomes to identify rapid clearance pathways .
Q. How do resistance mechanisms to this compound arise, and what functional assays can identify biomarkers of resistance?
Q. What statistical frameworks are recommended for analyzing contradictory data in dose-response experiments?
- Hierarchical Bayesian modeling : Accounts for variability across replicates.
- Bootstrap resampling : Estimates confidence intervals for IC50 values.
- ANOVA with post-hoc correction (e.g., Tukey’s test) for multi-group comparisons .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound’s secondary targets?
Q. What validation steps are critical when transitioning from cell-based assays to animal models for this compound?
- Dose translation : Calculate human-equivalent doses using body surface area normalization.
- Toxicity profiling : Monitor weight loss, hematologic parameters, and organ histopathology.
- PD/PK modeling : Correlate plasma concentrations with target engagement (e.g., tubulin binding) .
Methodological Considerations
- Data Reproducibility : Follow MIQE guidelines for qPCR or ARRIVE guidelines for animal studies .
- Conflict Resolution : Use independent validation labs to confirm key findings, especially for IC50 discrepancies .
- Ethical Compliance : For studies involving patient samples, ensure IRB approval and informed consent documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
